molecular formula C11H18N2O2 B15147937 [(3,4-Diethoxyphenyl)methyl]hydrazine CAS No. 1016756-10-7

[(3,4-Diethoxyphenyl)methyl]hydrazine

Cat. No.: B15147937
CAS No.: 1016756-10-7
M. Wt: 210.27 g/mol
InChI Key: PNMOKHAGCOUYPN-UHFFFAOYSA-N
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Description

Historical Development of Hydrazine (B178648) Derivatives in Organic Synthesis

The journey into the rich chemistry of hydrazines began in the late 19th century. Phenylhydrazine (B124118) was the first derivative to be synthesized, a feat accomplished by Hermann Emil Fischer in 1875. This discovery was pivotal, as it provided a crucial reagent for the characterization of sugars, leading to a deeper understanding of their structures. Shortly after, in 1887, Theodor Curtius successfully isolated hydrazine itself. These early discoveries opened the floodgates for the exploration of a vast array of hydrazine derivatives.

Throughout the 20th century, the synthetic utility of hydrazines expanded dramatically. The Wolff-Kishner reduction, which utilizes hydrazine to deoxygenate aldehydes and ketones, became a fundamental reaction in organic synthesis. The development of various substituted hydrazines has also been instrumental in the synthesis of a wide range of heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.

Academic Significance of Arylmethylhydrazine Scaffolds in Chemical Research

Arylmethylhydrazine scaffolds, a specific class of substituted hydrazines, have garnered considerable academic interest due to their versatile chemical reactivity and their presence in numerous biologically active molecules. The combination of an aromatic ring and a hydrazine moiety provides a unique electronic and structural framework that can be readily modified to tune the compound's properties.

In medicinal chemistry, the arylmethylhydrazine motif is a key component in a variety of therapeutic agents. The ability of the hydrazine group to interact with biological targets, coupled with the diverse functionalities that can be introduced on the aromatic ring, makes this scaffold a valuable building block in drug discovery. nih.gov Researchers have explored arylmethylhydrazines for their potential as enzyme inhibitors, anticonvulsants, and antimicrobial agents. nih.gov The catechol moiety, a 1,2-dihydroxybenzene group, is a particularly interesting substituent on the aromatic ring, as it is a well-known pharmacophore present in many neurotransmitters and drugs. researchgate.netresearchgate.net Consequently, arylmethylhydrazines derived from catechol ethers, such as the titular [(3,4-Diethoxyphenyl)methyl]hydrazine, are of significant academic interest for their potential biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016756-10-7

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3,4-diethoxyphenyl)methylhydrazine

InChI

InChI=1S/C11H18N2O2/c1-3-14-10-6-5-9(8-13-12)7-11(10)15-4-2/h5-7,13H,3-4,8,12H2,1-2H3

InChI Key

PNMOKHAGCOUYPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNN)OCC

Origin of Product

United States

Reactivity and Mechanistic Investigations of Arylmethylhydrazines and Their Derivatives

Fundamental Nucleophilic and Electrophilic Reactivity of the Hydrazine (B178648) Moiety

The reactivity of the hydrazine moiety in arylmethylhydrazines, such as [(3,4-Diethoxyphenyl)methyl]hydrazine, is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature imparts significant nucleophilic character to the molecule. The nitrogen atoms can readily donate their lone pairs to electrophilic centers, making the hydrazine a potent nucleophile in a variety of chemical transformations.

The nucleophilicity of the hydrazine moiety is influenced by the substituents on the nitrogen atoms. In the case of this compound, the arylmethyl group can modulate the electron density on the nitrogen atoms through inductive and resonance effects. The diethoxyphenyl group, with its electron-donating ether groups, can increase the electron density on the aromatic ring, which in turn can influence the electronic properties of the benzylic carbon and, to a lesser extent, the hydrazine nitrogens.

Hydrazine derivatives are known to react with a range of electrophiles. For instance, they can be acylated by acid chlorides or anhydrides, and they can react with sulfonyl chlorides to form sulfonamides. The lone pairs on the nitrogen atoms also allow hydrazines to act as ligands in coordination chemistry, forming complexes with metal ions.

While primarily nucleophilic, the hydrazine moiety can also exhibit electrophilic character under certain conditions. For example, after condensation with a carbonyl compound to form a hydrazone, the carbon atom of the C=N bond becomes electrophilic and susceptible to attack by nucleophiles. However, the inherent reactivity of the hydrazine group itself is dominated by its nucleophilicity.

Comprehensive Reaction Mechanisms Involving Arylmethylhydrazines

Role in-Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. These reactions are classified by the numbers of atoms over which the sigma bond migrates. A-sigmatropic rearrangement would involve the migration of a group over a four-atom system.

A comprehensive review of the scientific literature does not reveal evidence of arylmethylhydrazines, including this compound, participating in-sigmatropic rearrangements. While various sigmatropic rearrangements, such as and shifts (e.g., the Cope and Claisen rearrangements), are well-documented for other classes of organic compounds, the involvement of the hydrazine moiety in a-shift is not a commonly reported reaction pathway. The electronic and geometric requirements for such a rearrangement may not be favorable for arylmethylhydrazine structures under typical reaction conditions.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

A fundamental and widely utilized reaction of arylmethylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds through a nucleophilic addition-elimination mechanism.

The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on the electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Following the formation of the carbinolamine intermediate, a molecule of water is eliminated to form the C=N double bond characteristic of a hydrazone. This elimination step is also typically acid-catalyzed, involving the protonation of the hydroxyl group of the carbinolamine, which converts it into a good leaving group (water).

For this compound, the reaction with an aldehyde or ketone would yield the corresponding [(3,4-Diethoxyphenyl)methyl]hydrazone. The presence of the bulky arylmethyl group may influence the rate of the reaction due to steric hindrance, but the fundamental mechanism remains the same.

Table 1: Reaction Parameters for Hydrazone Formation

Parameter Description
Reactants Arylmethylhydrazine and an aldehyde or ketone.
Catalyst Typically a catalytic amount of acid (e.g., acetic acid, sulfuric acid).
Solvent Often an alcohol, such as ethanol (B145695) or methanol (B129727).
Product The corresponding hydrazone and water.

Mechanistic Pathways of Iso-Pictet-Spengler Reactions with Arylmethylhydrazines

The Pictet-Spengler reaction and its isomers, such as the iso-Pictet-Spengler reaction, are powerful methods for the synthesis of heterocyclic compounds. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic substitution to form a new ring.

In the context of arylmethylhydrazines, a related transformation is the iso-Pictet-Spengler reaction for the synthesis of tetrahydro-γ-carbolines. This reaction involves the condensation of an indole (B1671886) derivative, which can be formed from an arylhydrazine, with a carbonyl compound, leading to the formation of the carboline ring system.

The mechanistic pathway for the iso-Pictet-Spengler reaction involving an arylmethylhydrazine derivative can be conceptualized as follows:

Iminium Ion Formation: The reaction is initiated by the condensation of the arylmethylhydrazine with a carbonyl compound to form a hydrazone. Under acidic conditions, the hydrazone can be protonated to form a reactive iminium ion intermediate.

Intramolecular Cyclization: The electron-rich aromatic ring (in this case, the indole nucleus that can be formed from the arylhydrazine precursor) then acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion. This cyclization step is the key ring-forming step of the reaction.

Rearomatization: The resulting cyclic intermediate then undergoes a loss of a proton to restore the aromaticity of the indole ring system, yielding the final tetrahydro-γ-carboline product.

Recent advancements have shown that this reaction can be catalyzed by various catalysts, including synergistic dual metal (e.g., Cu/Ir) catalytic systems, to achieve high stereoselectivity in the synthesis of chiral tetrahydro-γ-carbolines. The nature of the substituents on both the arylhydrazine and the carbonyl compound can significantly influence the reactivity and the stereochemical outcome of the reaction. For instance, electron-donating groups on the arylhydrazine can enhance the nucleophilicity of the aromatic ring and facilitate the cyclization step.

Transformations of Hydrazine and Hydrazone Functional Groups

Reduction of Hydrazones to Corresponding Hydrazines

Hydrazones, formed from the condensation of hydrazines and carbonyl compounds, can be reduced back to the corresponding substituted hydrazines. This transformation is a valuable synthetic tool for the preparation of a wide variety of hydrazine derivatives.

Several reducing agents can be employed for the reduction of the C=N double bond of the hydrazone. The choice of the reducing agent often depends on the other functional groups present in the molecule and the desired reaction conditions.

Commonly used reducing agents include:

Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents that can effectively reduce hydrazones. However, they may also reduce other functional groups, such as esters and carboxylic acids.

Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent compared to LiAlH₄ and NaBH₄. It is particularly useful for the reduction of imines and hydrazones in the presence of other reducible functional groups. The reaction is typically carried out under acidic conditions.

Catalytic Hydrogenation: The C=N bond of a hydrazone can also be reduced by catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Other Reducing Agents: Other methods for hydrazone reduction include the use of magnesium in methanol and amine borane (B79455) complexes.

The reduction of a hydrazone derived from this compound would regenerate the hydrazine moiety, yielding a substituted hydrazine derivative. For example, if the hydrazone was formed from an aldehyde, the reduction would result in a 1,2-disubstituted hydrazine.

Table 2: Comparison of Reducing Agents for Hydrazone Reduction

Reducing Agent Selectivity Reaction Conditions
LiAlH₄ Low (reduces many functional groups) Anhydrous, aprotic solvent
NaBH₄ Moderate Protic solvent (e.g., ethanol)
NaBH₃CN High (selective for C=N) Acidic pH
Catalytic Hydrogenation High (selective for C=N and C=C) H₂ gas, metal catalyst

Intermediacy in Wolff-Kishner Reduction and Eschenmoser Reaction Methodologies

Hydrazine derivatives are key intermediates in several important chemical reactions, including the Wolff-Kishner reduction and the Eschenmoser-Claisen rearrangement.

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. wikipedia.org The reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures. wikipedia.orglibretexts.org The mechanism involves the deprotonation of the hydrazone and subsequent elimination of nitrogen gas to form a carbanion, which is then protonated to yield the alkane. wikipedia.org While this is a general reaction for carbonyl compounds, specific studies on the reduction of aldehydes or ketones bearing a 3,4-diethoxyphenyl moiety via their hydrazones are not detailed in the available literature.

The Eschenmoser-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of allylic alcohols to form γ,δ-unsaturated amides. wikipedia.orgnrochemistry.com The reaction is facilitated by reagents such as N,N-dimethylacetamide dimethyl acetal. nrochemistry.com While this reaction involves amide and enol ether intermediates, the direct involvement of a hydrazine derivative like this compound is not a canonical feature of this rearrangement. The connection of this reaction to arylmethylhydrazines is not immediately apparent from existing literature, and no specific applications involving this compound have been found.

ReactionSubstrateReagent(s)Key IntermediateProduct
Wolff-Kishner Reduction Aldehyde or KetoneHydrazine, Strong Base (e.g., KOH)HydrazoneAlkane
Eschenmoser-Claisen Rearrangement Allylic AlcoholN,N-dimethylacetamide dimethyl acetalAmide Acetal/Ketalγ,δ-Unsaturated Amide

This table provides a general overview of the Wolff-Kishner and Eschenmoser-Claisen reactions. Specific data for this compound is not available.

Intramolecular and Intermolecular Cyclization Reactions to Form Heterocyclic Systems

Arylhydrazines and their derivatives are versatile precursors for the synthesis of a wide variety of heterocyclic compounds through both intramolecular and intermolecular cyclization reactions. These reactions are fundamental in medicinal and materials chemistry.

Intramolecular cyclization of appropriately substituted arylhydrazines can lead to the formation of various fused heterocyclic systems. For example, the Fischer indole synthesis, a well-known reaction, involves the acid-catalyzed cyclization of arylhydrazones. While this is a general strategy, specific examples of intramolecular cyclization of derivatives of this compound could not be identified in the literature.

Intermolecular cyclization reactions involving arylhydrazines often proceed through condensation with a suitable partner molecule containing two electrophilic sites, leading to the formation of five- or six-membered heterocyclic rings. For instance, the reaction of arylhydrazines with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazoles. rsc.org Similarly, reactions with other bifunctional reagents can yield pyridazines, triazines, and other important heterocyclic scaffolds. chempap.org Despite the broad utility of these reactions, specific studies detailing the participation of this compound in such intermolecular cyclizations to form specific heterocyclic systems are not reported in the available search results.

Cyclization TypeGeneral ReactantsResulting Heterocycle(s)
Intramolecular Substituted ArylhydrazonesIndoles, Cinnolines, etc.
Intermolecular Arylhydrazine + 1,3-DicarbonylPyrazoles
Intermolecular Arylhydrazine + α,β-Unsaturated CarbonylPyrazolines

This table outlines general cyclization reactions of arylhydrazines. No specific data for this compound was found.

Derivatives and Structural Modifications of 3,4 Diethoxyphenyl Methyl Hydrazine

N-Substitution Patterns and Related Synthetic Approaches

The nitrogen atoms of the hydrazine (B178648) group in [(3,4-Diethoxyphenyl)methyl]hydrazine can be functionalized through alkylation or acylation, leading to mono- or di-substituted derivatives, as well as acyl hydrazides and hydrazones. These reactions are fundamental for building more complex molecular architectures.

Direct alkylation of hydrazines can sometimes be challenging to control, often leading to mixtures of products. A more controlled approach involves the use of protected hydrazine derivatives. For instance, methods have been developed for the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate. nih.gov Under mild conditions, this substrate can be selectively mono- or di-alkylated in good to excellent yields. nih.gov Subsequent deprotection would yield the corresponding substituted hydrazine. Applying this strategy to this compound would involve its initial protection, followed by controlled alkylation and final deprotection to achieve the desired substitution pattern.

Another strategy employs the borrowing hydrogen methodology, where alcohols serve as alkylating agents in the presence of a suitable catalyst, such as a ruthenium tricarbonyl complex. organic-chemistry.org This method allows for the synthesis of both mono- and dialkylated acyl hydrazide compounds. organic-chemistry.org

Table 1: General Strategies for N-Substitution of Hydrazines

Method Reagents Product Type Key Features
Protected Alkylation Di-tert-butyl hydrazine-1,2-dicarboxylate, Alkyl halide, Base Mono- or Di-substituted Good control and high yields. nih.gov

Acyl hydrazides are key synthetic intermediates derived from hydrazines. They are typically prepared through the reaction of a hydrazine with a carboxylic acid derivative, such as an ester, acid chloride, or an activated amide. organic-chemistry.orggoogle.com For example, this compound can be reacted with an appropriate ester or acyl chloride to yield the corresponding N-substituted acyl hydrazide. The reaction of activated amides with hydrazine under transition-metal-free conditions also provides an efficient route to acyl hydrazides. organic-chemistry.orgorganic-chemistry.org

Once formed, these acyl hydrazides can be readily converted into acyl hydrazones. This transformation is typically achieved through a condensation reaction with an aldehyde or a ketone, often under acidic catalysis. ekb.egresearchgate.net The resulting acyl hydrazone contains the characteristic R-C(=O)-NH-N=C-R'R'' linkage and serves as a crucial precursor for the synthesis of various heterocyclic compounds. One-pot, three-component reactions of an activated amide, hydrazine, and a carbonyl compound can also be employed for the direct synthesis of hydrazones. organic-chemistry.org

Table 2: Synthesis of Acyl Hydrazide and Acyl Hydrazone Derivatives

Derivative Precursor Reagents General Reaction
Acyl Hydrazide This compound Carboxylic acid ester or Acyl chloride Nucleophilic acyl substitution

Formation of Diverse Heterocyclic Derivatives Utilizing Arylmethylhydrazines

The hydrazine and hydrazone derivatives of this compound are valuable building blocks for constructing a variety of nitrogen-containing heterocycles. These cyclization reactions provide access to important scaffolds such as indoles, pyrazolones, oxadiazoles, thiadiazoles, and triazoles.

The Fischer indole (B1671886) synthesis is a prominent and widely used chemical reaction for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov In this process, this compound would first react with a suitable enolizable aldehyde or ketone to form a hydrazone intermediate. byjus.com This intermediate, upon treatment with a Brønsted or Lewis acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂), undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final indole ring system. wikipedia.orgnih.govbyjus.com The substituents on the starting carbonyl compound determine the substitution pattern at the 2- and 3-positions of the resulting indole. The diethoxy substitution on the phenyl ring of the starting hydrazine would be retained on the benzene (B151609) portion of the indole product. This method is a cornerstone in the synthesis of a vast number of biologically active indole alkaloids and pharmaceuticals. rsc.org

Pyrazolones are five-membered heterocyclic compounds that can be synthesized from hydrazine derivatives. A common method involves the cyclocondensation reaction between a hydrazine and a β-ketoester, such as ethyl acetoacetate. orientjchem.org When this compound is reacted with ethyl acetoacetate, it leads to the formation of a 3-methyl-1-[(3,4-diethoxyphenyl)methyl]-pyrazol-5-one derivative. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and elimination of ethanol (B145695).

Furthermore, multicomponent syntheses provide efficient one-pot routes to highly substituted pyrazoles. nih.gov For instance, a one-pot reaction of a β-ketoester, an aldehyde, malononitrile, and a hydrazine can lead to complex pyranopyrazole systems. nih.gov Substituted pyrazoles can also be synthesized via the reaction of N-monosubstituted hydrazones with nitroolefins. orgsyn.org

The acyl hydrazide and acyl hydrazone derivatives of this compound are precursors to several five-membered aromatic heterocycles containing additional heteroatoms.

1,3,4-Oxadiazoles: These heterocycles are commonly synthesized from acyl hydrazide precursors. A frequent method is the cyclodehydration of 1,2-diacylhydrazines, which can be formed by acylating an acyl hydrazide. nih.gov This cyclization is effected by various dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or sulfuric acid. nih.govmdpi.com Another prominent route is the oxidative cyclization of acyl hydrazones using reagents like iodine or mercury oxide. mdpi.comnih.gov These reactions provide a direct pathway to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

1,3,4-Thiadiazoles: The synthesis of the thiadiazole ring often starts from acylhydrazines. sbq.org.br Reaction of an acylhydrazine with a sulfur source, such as carbon disulfide or an isothiocyanate, yields a thiosemicarbazide (B42300) intermediate. sbq.org.brbu.edu.eg Subsequent acid-catalyzed cyclization of this intermediate results in the formation of the 1,3,4-thiadiazole (B1197879) ring. chemmethod.com A modern approach involves the direct coupling of acyl hydrazines with primary nitroalkanes mediated by elemental sulfur. nih.gov

1,2,4-Triazoles: Triazole derivatives can also be prepared from acylhydrazines. One pathway involves converting the acylhydrazine into an oxadiazole, which can then be treated with hydrazine hydrate (B1144303) to replace the ring oxygen atom, yielding a triazole. chemistryjournal.netnih.gov Alternatively, the reaction of acylhydrazines with isothiocyanates forms N-acylthiosemicarbazides, which can be cyclized under basic conditions to afford 1,2,4-triazole-5-thiones. chemistryjournal.net

Table 3: Heterocyclic Synthesis from this compound Derivatives

Heterocycle Precursor Key Reagents Synthetic Method
Indole Hydrazine Ketone/Aldehyde, Acid Catalyst Fischer Indole Synthesis wikipedia.org
Pyrazolone Hydrazine β-Ketoester (e.g., Ethyl acetoacetate) Cyclocondensation orientjchem.org
1,3,4-Oxadiazole Acyl hydrazide/hydrazone POCl₃, PPA (from diacylhydrazine); I₂, HgO (from hydrazone) Dehydrative or Oxidative Cyclization nih.govmdpi.com
1,3,4-Thiadiazole Acyl hydrazide Carbon Disulfide or Isothiocyanate, Acid Cyclization of thiosemicarbazide intermediate sbq.org.br

Benzimidazole (B57391) Derivatives Derived from Phenylhydrazines

The synthesis of benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry, can be achieved through various synthetic routes. enpress-publisher.com One of the most common and effective methods involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. researchgate.netorientjchem.org This reaction is often facilitated by a catalyst under various conditions. nih.gov

While direct synthesis from phenylhydrazines is less common than from o-phenylenediamines, pathways exist to convert phenylhydrazines into precursors suitable for benzimidazole formation. For instance, a phenylhydrazine (B124118) can be reduced to the corresponding aniline (B41778), which can then be further elaborated into an o-phenylenediamine derivative. This derivative can subsequently undergo cyclization with an appropriate carbonyl compound to yield the benzimidazole core.

A prevalent and efficient strategy for synthesizing 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with a diverse range of aldehydes. nih.govrsc.org This condensation reaction can be promoted by various catalytic systems, including supported gold nanoparticles, which have demonstrated high efficacy under ambient conditions. nih.gov The general mechanism of this reaction involves the formation of a Schiff base intermediate from the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. researchgate.net A variety of catalysts, such as Lewis acids, Brønsted acids, and metal nanoparticles, have been employed to facilitate this transformation, often leading to high yields and mild reaction conditions. rsc.orgmdpi.com

For a compound like this compound, a potential pathway to a benzimidazole derivative would first involve the transformation of the hydrazine group into a functionality that can participate in the cyclization. This could involve, for example, the conversion of the hydrazine to an amine. Following this, the resulting molecule could be derivatized to introduce a second amino group ortho to the first on the phenyl ring, creating an o-phenylenediamine structure. This precursor could then be reacted with a suitable aldehyde to construct the benzimidazole ring. The choice of aldehyde would determine the substituent at the 2-position of the resulting benzimidazole.

Table 1: Examples of Catalysts Used in the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

Catalyst SystemReaction ConditionsKey Advantages
Supported Gold Nanoparticles (e.g., Au/TiO2) nih.govAmbient temperature, CHCl3:MeOH solventHigh yields, reusability of catalyst, mild conditions
Lanthanum Chloride nih.govRoom temperatureMild reaction conditions, easy product isolation
p-Toluenesulfonic acid (p-TSOH) orientjchem.orgHeating (80°C)Efficient for both aldehydes and carboxylic acids
Zirconium(IV) chloride (ZrCl4) mdpi.comRoom temperature, anhydrous EtOHExcellent yields, effective Lewis acid catalyst
H2O2/TiO2 P25 NanoparticlesSolvent-free conditionsExcellent yields, environmentally friendly

Conjugation Chemistry and Linker Integration of Arylmethylhydrazines

The field of bioconjugation has seen significant advancements in the development of linker technologies to connect different molecular entities, such as in antibody-drug conjugates (ADCs) and other targeted drug delivery systems. symeres.com Linkers can be broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of action of the final conjugate. njbio.com

Arylmethylhydrazines and their derivatives, such as substituted benzylamines, are valuable components in the design of linkers for advanced chemical constructs. nih.gov These moieties can be incorporated into linkers that are designed to be cleaved under specific physiological conditions, such as the acidic environment of lysosomes or the reducing environment within a cell. creativebiolabs.netbroadpharm.com

Enzymatically cleavable linkers are a prominent class, often employing dipeptide sequences that are recognized and cleaved by lysosomal proteases like cathepsins. A common strategy involves the use of a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), in conjunction with the enzymatic cleavage site. creativebiolabs.net Upon enzymatic cleavage of the peptide, the PAB group undergoes a 1,6-elimination, releasing the payload molecule in its active form.

The structural motif of this compound, being a substituted arylmethylhydrazine, is analogous to the benzylamine (B48309) structures used in some linker technologies. nih.gov While direct applications in ADCs are not extensively documented for this specific compound, its structure suggests potential for use in cleavable linker systems. For instance, the benzylamine core, which could be derived from this compound, can be part of a linker that is cleaved by specific enzymes or under certain pH conditions. The diethoxy substitution on the phenyl ring could also modulate the electronic properties and, consequently, the cleavage kinetics of the linker.

Furthermore, the hydrazine moiety itself can be a point of attachment or can be transformed into other functional groups suitable for conjugation chemistry. The development of novel linkers is a continuous area of research, with a focus on improving stability in circulation while ensuring efficient cleavage at the target site. cam.ac.uk The principles of linker design, including the incorporation of substituted arylmethyl groups, are fundamental to the creation of effective and targeted therapeutic and diagnostic agents.

Advanced Spectroscopic and Analytical Characterization Techniques for Arylmethylhydrazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of [(3,4-Diethoxyphenyl)methyl]hydrazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be accurately predicted based on extensive data from analogous substituted benzyl (B1604629) derivatives and related hydrazine (B178648) compounds. rsc.orgresearchgate.netchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethoxy groups on the aromatic ring will produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons due to spin-spin coupling. The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The benzylic methylene protons (-CH₂-N) adjacent to the hydrazine moiety will likely appear as a singlet, while the hydrazine protons (-NH and -NH₂) will present as broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be expected to show two signals for the ethoxy groups, six distinct signals for the aromatic carbons (four substituted and two unsubstituted), and one signal for the benzylic methylene carbon. The chemical shifts are influenced by the electron-donating nature of the ethoxy groups and the electron-withdrawing effect of the hydrazinylmethyl substituent. beilstein-journals.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Ethyl -C H₃~1.4 (triplet, 6H)~15
Ethyl -OC H₂-~4.1 (quartet, 4H)~64
Benzylic -C H₂-N~3.9 (singlet, 2H)~55
Aromatic C-H~6.8-7.0 (multiplet, 3H)~112-120
Aromatic C-ON/A~148-150
Aromatic C-CH₂N/A~130
Hydrazine -NHNH₂~3.5-4.5 (broad singlet, 3H)N/A

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (molar mass: 210.28 g/mol ), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental formula (C₁₁H₁₈N₂O₂).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for benzylhydrazines is the cleavage of the benzylic C-N bond. libretexts.org This process leads to the formation of a highly stable 3,4-diethoxybenzyl cation (tropylium-type ion), which would be observed as the base peak in the spectrum. Other fragments would arise from the loss of the hydrazine moiety (NH₂) or parts of the ethyl groups. Soft ionization techniques like electrospray ionization (ESI) would typically yield the protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation. nih.govnih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (EI)

m/z (Predicted) Proposed Fragment Ion Notes
210[C₁₁H₁₈N₂O₂]⁺˙Molecular Ion (M⁺˙)
179[C₁₁H₁₅O₂]⁺Loss of -NHNH₂ radical
165[C₉H₁₃O₂]⁺Base Peak , 3,4-diethoxybenzyl cation
137[C₈H₉O]⁺Loss of an ethoxy group from the base peak
31[NH₂NH]⁺Hydrazinyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.comlibretexts.org The IR spectrum of this compound would exhibit several characteristic absorption bands.

The hydrazine group is identified by N-H stretching vibrations, which typically appear as two distinct bands in the 3400-3200 cm⁻¹ region for the primary amine (-NH₂) portion (asymmetric and symmetric stretching). msu.edu A broad N-H bending or "scissoring" vibration is expected around 1650-1580 cm⁻¹. The C-N bond stretching will be visible in the 1250-1020 cm⁻¹ range. The presence of the 3,4-diethoxyphenyl group would be confirmed by strong C-O stretching bands for the aryl-alkyl ether linkage around 1250 cm⁻¹ and 1040 cm⁻¹, aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching from the ethyl and methylene groups will appear in the 3000-2850 cm⁻¹ range. uomustansiriyah.edu.iq

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400-3200N-H Stretch (asymmetric & symmetric)Hydrazine (-NH₂)Medium, Sharp (two bands)
3100-3000C-H StretchAromaticMedium to Weak
3000-2850C-H StretchAliphatic (CH₂, CH₃)Medium to Strong
1620-1580N-H Bend (Scissoring)Hydrazine (-NH₂)Medium
1600, 1510, 1450C=C StretchAromatic RingMedium to Strong
~1250C-O Stretch (Aryl-Alkyl Ether)Diethoxy PhenylStrong
~1040C-O Stretch (Aryl-Alkyl Ether)Diethoxy PhenylStrong

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound may be a liquid or oil at room temperature, it can often be converted into a crystalline salt (e.g., a hydrochloride or oxalate (B1200264) salt) to facilitate XRD analysis. rsc.orgjournalspress.com

Application of Chemometric Approaches in Reaction Monitoring and Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When applied to spectroscopic techniques, it becomes a powerful tool for process analytical technology (PAT), such as real-time reaction monitoring. nih.govresearchgate.net

The synthesis of this compound can be monitored by continuously collecting spectroscopic data (e.g., from in-situ IR or Raman probes) throughout the reaction. The resulting dataset, which consists of multiple spectra over time, can be analyzed using multivariate analysis methods like Principal Component Analysis (PCA). nih.govdiva-portal.org PCA can reduce the complexity of the spectral data, identifying the key sources of variation. This allows for the tracking of concentration changes of reactants, intermediates, and the final product simultaneously, without the need for chromatographic separation at each time point. nih.gov By building a predictive model, chemometrics can provide real-time insights into reaction kinetics, endpoint determination, and the formation of any byproducts, leading to improved process control and optimization. mdpi.com

Theoretical and Computational Investigations of Arylmethylhydrazine Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of arylmethylhydrazine systems. These ab initio methods solve the electronic Schrödinger equation with a chosen level of approximation, providing insights into molecular properties without the need for empirical data. arxiv.org For molecules like [(3,4-Diethoxyphenyl)methyl]hydrazine, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various spectroscopic properties.

One of the primary applications of quantum chemistry in this context is the prediction of reactivity. By analyzing the electronic structure, researchers can identify sites within the molecule that are susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. In a study of a complex carbohydrazide, time-dependent density functional theory (TD-DFT) calculations of HOMO-LUMO energies revealed that charge transfer occurs within the molecule. mdpi.com

The following table presents hypothetical, yet plausible, data for the electronic properties of this compound, calculated using a representative quantum chemical method.

PropertyValue
HOMO Energy -5.8 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.0 eV
Dipole Moment 2.5 D
Ionization Potential 7.5 eV
Electron Affinity 0.8 eV

These calculations are often performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), which offer a good balance between accuracy and computational cost. nih.gov The choice of basis set is also crucial for obtaining reliable results.

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving arylmethylhydrazines. By mapping out the potential energy surface (PES) of a reaction, researchers can identify the most likely pathways from reactants to products. nih.gov This involves locating and characterizing the energies of stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states.

Automated reaction pathway exploration tools, which may integrate quantum mechanics with machine learning or rule-based methods, are becoming increasingly valuable for systematically exploring complex reaction networks. nih.gov These approaches can uncover unexpected reaction mechanisms and provide a comprehensive understanding of the factors that control product formation.

Below is a hypothetical data table illustrating the calculated activation energies for a proposed reaction of this compound, such as oxidation or condensation.

Reaction StepTransition StateActivation Energy (kcal/mol)
Step 1: Initial H-abstraction TS115.2
Step 2: Radical recombination TS25.8
Step 3: Water elimination TS320.5

The analysis of the geometry of the transition state provides crucial information about the mechanism of the reaction, revealing which bonds are being broken and which are being formed.

Conformational Analysis and Molecular Dynamics Simulations of Arylmethylhydrazine Systems

The three-dimensional structure and dynamics of arylmethylhydrazine molecules play a significant role in their chemical behavior. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and to determine their relative energies. For flexible molecules like this compound, with several rotatable bonds, this can be a complex task. Computational methods can systematically explore the conformational space to find the global energy minimum and other low-energy conformers. nih.gov

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the movements of the molecule over time, providing insights into its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). researchgate.netuni-paderborn.de Ab initio molecular dynamics, where the forces on the atoms are calculated "on-the-fly" using quantum chemical methods, can provide a very accurate description of the system's dynamics, including quantum effects on the nuclear motion. nih.gov

The following table presents hypothetical data from a conformational analysis of this compound, showing the relative energies of a few stable conformers.

ConformerDihedral Angle (C-C-N-N)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum) 175°0.0065
2 65°1.225
3 -70°2.510

These simulations are crucial for understanding how the molecule behaves in a realistic environment and how its shape and flexibility influence its reactivity and interactions with other molecules.

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